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molecular formula C6H7N3O4 B1395733 Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate CAS No. 400877-57-8

Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

Cat. No. B1395733
M. Wt: 185.14 g/mol
InChI Key: KRIOGKNOYPHJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07939550B2

Procedure details

340 mg (1.99 mM) of 4-nitro-1H-pyrazole-3-carboxylic acid methyl ester was dissolved in 4 ml of N,N-dimethylformamide, to which 0.33 ml (2.19 mM) of iodomethane and 1.3 g (3.98 mM) of cesium carbonate were added dropwise, and the resulting mixture was stirred under a nitrogen atmosphere for 30 minutes. The solvent was distilled off under reduced pressure, and the resultant was extracted with ethyl acetate and brine. The organic solvent layer was dried over anhydrous sodium sulfate, filtered, and then distilled under reduced pressure. The resulting impure compound was purified by column chromatography (hexane:ethyl acetate=2:1), to obtain 195 mg (53%) of the title compound and 110 mg (30%) of the compound of Preparative Example 13.
Quantity
340 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.33 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][NH:7][N:6]=1)=[O:4].[C:13](=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O.IC>[CH3:1][O:2][C:3]([C:5]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][N:7]([CH3:13])[N:6]=1)=[O:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
340 mg
Type
reactant
Smiles
COC(=O)C1=NNC=C1[N+](=O)[O-]
Name
cesium carbonate
Quantity
1.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.33 mL
Type
solvent
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred under a nitrogen atmosphere for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resultant was extracted with ethyl acetate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solvent layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting impure compound was purified by column chromatography (hexane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C1=NN(C=C1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 195 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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